molecular formula C13H16N2 B1201911 Medetomidine CAS No. 86347-14-0

Medetomidine

Cat. No.: B1201911
CAS No.: 86347-14-0
M. Wt: 200.28 g/mol
InChI Key: CUHVIMMYOGQXCV-UHFFFAOYSA-N
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Description

Medetomidine is a synthetic compound used primarily as a veterinary anesthetic and analgesic. It is a racemic mixture of two stereoisomers, levothis compound and dexthis compound, with the latter being the pharmacologically active isomer. This compound is an alpha-2 adrenergic agonist, which means it binds to alpha-2 adrenergic receptors in the central nervous system, leading to sedation and analgesia .

Mechanism of Action

Medetomidine is a specific and selective alpha-2 adrenoceptor agonist . By binding to the presynaptic alpha-2 adrenoceptors, it inhibits the release of norepinephrine, therefore, terminating the propagation of pain signals .

Safety and Hazards

Medetomidine is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Biochemical Analysis

Biochemical Properties

Medetomidine plays a significant role in biochemical reactions by interacting with alpha-2 adrenergic receptors. These receptors are G-protein-coupled receptors that inhibit the release of norepinephrine and other neurotransmitters. This compound’s interaction with these receptors results in decreased sympathetic nervous system activity, leading to sedation, analgesia, and muscle relaxation . Additionally, this compound can interact with other biomolecules such as proteins involved in signal transduction pathways, further modulating cellular responses .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s activation of alpha-2 adrenergic receptors leads to the inhibition of adenylate cyclase, reducing cyclic AMP levels and subsequently decreasing protein kinase A activity . This cascade of events results in altered gene expression and metabolic changes within the cell. This compound also affects immune cells by reducing the release of pro-inflammatory cytokines, thereby modulating the immune response .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to alpha-2 adrenergic receptors, which are predominantly located in the central nervous system and peripheral tissues. Upon binding, this compound activates these receptors, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP levels . This inhibition results in reduced neurotransmitter release and decreased sympathetic nervous system activity. Additionally, this compound’s interaction with these receptors can lead to enzyme inhibition or activation, further modulating cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known for its stability and prolonged duration of action. It can undergo degradation over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained sedation and analgesia . These effects are particularly evident in in vitro and in vivo studies where this compound’s impact on cellular processes is monitored over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound induces mild sedation and analgesia, while higher doses result in profound sedation and muscle relaxation . At very high doses, this compound can cause adverse effects such as bradycardia, hypotension, and respiratory depression . These threshold effects highlight the importance of careful dosage management in animal studies to avoid toxicity and ensure the desired therapeutic outcomes .

Metabolic Pathways

This compound is primarily metabolized in the liver through glucuronidation and hydroxylation pathways . The enzymes involved in these metabolic pathways include UDP-glucuronosyltransferases and cytochrome P450 enzymes . These metabolic processes result in the formation of inactive metabolites, which are subsequently excreted from the body . This compound’s metabolism can influence its pharmacokinetics and overall efficacy, making it essential to understand these pathways for optimal therapeutic use .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability . The transporters and binding proteins involved in this compound’s distribution play a crucial role in determining its localization and accumulation within different tissues .

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interaction with alpha-2 adrenergic receptors, which are found in various cellular compartments . These receptors are located on the cell membrane, endoplasmic reticulum, and other organelles, allowing this compound to exert its effects at multiple subcellular sites . The targeting signals and post-translational modifications that direct this compound to specific compartments are essential for its activity and function .

Preparation Methods

Medetomidine can be synthesized through various methods. One novel and efficient method involves the Wittig olefination of phenylimidazolylketones, followed by hydrogenation. This method provides a good yield and avoids problematic steps such as methylation and dehydration . Another approach involves the use of halogenated imidazoles and Grignard reagents, followed by transmetalation . Industrial production methods typically involve these synthetic routes, optimized for large-scale production.

Properties

IUPAC Name

5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHVIMMYOGQXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

86347-15-1 (hydrochloride)
Record name Medetomidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6048258
Record name Medetomidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86347-14-0
Record name Medetomidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86347-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Medetomidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Medetomidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11428
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Medetomidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Medetomidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MEDETOMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR15E85MQM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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